molecular formula C9H7BrF3NO B1380192 2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide CAS No. 1556908-45-2

2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide

Cat. No.: B1380192
CAS No.: 1556908-45-2
M. Wt: 282.06 g/mol
InChI Key: KGRUNWCVJFOZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, fluorine, and difluoroethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide typically involves the following steps:

    Fluorination: The addition of fluorine atoms to the ethyl group.

    Amidation: The formation of the benzamide structure by reacting the brominated and fluorinated intermediates with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,2-difluoroethyl)acetamide
  • 2-Bromo-N-(2,2-difluoroethyl)-N-methyl-5-sulfamoylbenzamide

Uniqueness

2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the benzamide structure provides distinct properties that can be leveraged in various scientific applications.

Properties

IUPAC Name

2-bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c10-7-2-1-5(11)3-6(7)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRUNWCVJFOZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NCC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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